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molecular formula C11H9NO3 B8566346 Methyl 3-phenylisoxazole-4-carboxylate

Methyl 3-phenylisoxazole-4-carboxylate

Cat. No. B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Patent
US08877782B2

Procedure details

To a mixture of (E)- and/or (Z)—N-hydroxy-benzenecarboximidoyl chloride (12.0 g, 77 mmol) and 4-nitro-benzoic-acid (E)-2-methoxycarbonyl-vinyl ester (9.7 g, 39 mmol) in dichloromethane (200 mL) was added triethylamine (20.9 mL, 150 mml) and the resulting solution stirred overnight at room temperature. The mixture was then diluted with dichloromethane (500 mL) and the organic extract removed and washed with water, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 4:1) afforded the title product (3.1 g, 40%) which was obtained as a light yellow oil. MS: m/e=204.2 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][O:12][C:13](/[CH:15]=[CH:16]/OC(=O)C1C=CC([N+]([O-])=O)=CC=1)=[O:14].C(N(CC)CC)C>ClCCl>[CH3:11][O:12][C:13]([C:15]1[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:2][O:1][CH:16]=1)=[O:14]

Inputs

Step One
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
O\N=C(\C1=CC=CC=C1)/Cl
Name
Quantity
9.7 g
Type
reactant
Smiles
COC(=O)/C=C/OC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
removed
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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